molecular formula C14H26O3 B12769039 L-Menthyl (R,S)-3-hydroxybutyrate CAS No. 374629-79-5

L-Menthyl (R,S)-3-hydroxybutyrate

Cat. No.: B12769039
CAS No.: 374629-79-5
M. Wt: 242.35 g/mol
InChI Key: XSJPRWBZLUYOOI-IBSWDFHHSA-N
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Description

L-Menthyl (R,S)-3-hydroxybutyrate is an ester compound derived from menthol and 3-hydroxybutyric acid. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents. The stereochemistry of the compound, with both L-menthyl and (R,S)-3-hydroxybutyrate components, adds to its complexity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Menthyl (R,S)-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of L-menthol with (R,S)-3-hydroxybutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

L-Menthol+(R,S)-3-hydroxybutyric acidacid catalystL-Menthyl (R,S)-3-hydroxybutyrate+water\text{L-Menthol} + \text{(R,S)-3-hydroxybutyric acid} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} L-Menthol+(R,S)-3-hydroxybutyric acidacid catalyst​L-Menthyl (R,S)-3-hydroxybutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be advantageous for large-scale production, allowing for easier separation and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

L-Menthyl (R,S)-3-hydroxybutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the 3-hydroxybutyrate moiety can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the menthyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: L-Menthyl 3-oxobutyrate.

    Reduction: L-Menthyl (R,S)-3-hydroxybutanol.

    Substitution: Various menthyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, L-Menthyl (R,S)-3-hydroxybutyrate serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.

Biology

The compound can be used in the study of metabolic pathways involving menthol and hydroxybutyrate derivatives. It may also serve as a model compound for studying ester hydrolysis and enzyme specificity.

Medicine

Industry

In the flavor and fragrance industry, this compound can be used as a flavoring agent due to its pleasant menthol aroma. It may also find applications in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism by which L-Menthyl (R,S)-3-hydroxybutyrate exerts its effects depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing menthol and 3-hydroxybutyric acid. Menthol can interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation. The 3-hydroxybutyric acid can enter metabolic pathways, contributing to energy production.

Comparison with Similar Compounds

Similar Compounds

    L-Menthyl acetate: Another ester of menthol, used primarily in flavoring and fragrance applications.

    L-Menthyl lactate: Known for its cooling properties, used in cosmetics and personal care products.

    L-Menthyl succinate: Used in similar applications as L-Menthyl (R,S)-3-hydroxybutyrate, with slight differences in chemical properties.

Uniqueness

This compound is unique due to its combination of menthol and 3-hydroxybutyric acid, providing both the cooling effect of menthol and the metabolic relevance of hydroxybutyrate. This dual functionality makes it a versatile compound for various applications in different fields.

Properties

CAS No.

374629-79-5

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate

InChI

InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1

InChI Key

XSJPRWBZLUYOOI-IBSWDFHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C

density

0.972-0.985

physical_description

Colourless liquid;  Cool minty aroma

solubility

Slightly soluble in water;  very soluble in corn oil, hexane, ether, chloroform and acetone
Soluble (in ethanol)

Origin of Product

United States

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